Technical Documentation Center

4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile
  • CAS: 42874-97-5

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-Depth Technical Guide to 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6): A Core Intermediate in Modern Drug Discovery A Note on Chemical Identification: This guide focuses on the chemical compound 4-Amino-2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6): A Core Intermediate in Modern Drug Discovery

A Note on Chemical Identification: This guide focuses on the chemical compound 4-Amino-2-(trifluoromethyl)benzonitrile , identified by the Chemical Abstracts Service (CAS) number 654-70-6 . While the initial query referenced CAS 42874-97-5, publicly available scientific literature and commercial databases predominantly associate the chemical name with CAS 654-70-6. This latter compound is a well-documented and industrially significant intermediate in pharmaceutical synthesis. This guide synthesizes the available technical data for this key building block to serve researchers, scientists, and drug development professionals.

4-Amino-2-(trifluoromethyl)benzonitrile is a substituted benzonitrile that has emerged as a critical structural motif in medicinal chemistry. Its value lies in the unique combination of a reactive amino group, a versatile nitrile function, and a strategically placed trifluoromethyl (-CF3) group. The incorporation of fluorine-containing groups is a cornerstone of modern drug design, often leading to significant improvements in a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3]

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly sought-after precursor for the synthesis of complex therapeutic agents.[4] Its most notable application is as a key intermediate in the production of non-steroidal androgen receptor modulators, including the widely used anti-cancer drug, Bicalutamide.[5] Understanding the properties, synthesis, and handling of this intermediate is therefore essential for chemists and pharmacologists working on the frontier of drug development.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and research. The key characteristics of 4-Amino-2-(trifluoromethyl)benzonitrile are summarized below.

PropertyValueSource(s)
CAS Number 654-70-6[6][7][8][9]
Molecular Formula C₈H₅F₃N₂[6][8][10]
Molecular Weight 186.13 g/mol [6][8][10]
IUPAC Name 4-amino-2-(trifluoromethyl)benzonitrile[8]
Synonyms 5-Amino-2-cyanobenzotrifluoride, 4-Cyano-3-trifluoromethylaniline[6][8]
Appearance Crystalline solid[11]
Melting Point 141-145 °C[5][6][9][11]
Boiling Point ~294.5 °C at 760 mmHg[9]
SMILES String Nc1ccc(C#N)c(c1)C(F)(F)F[6]
InChI Key PMDYLCUKSLBUHO-UHFFFAOYSA-N[6][8]

Synthesis and Manufacturing Process

The industrial synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile is a multi-step process designed for efficiency, high purity, and yield. A common and patented route begins with the readily available starting material, m-trifluoromethyl fluorobenzene.[12] This pathway involves a sequence of bromination, cyanation, and amination reactions.

Three-Step Synthetic Workflow

The process can be logically divided into three primary stages, as illustrated in the diagram below.[12]

G A m-Trifluoromethyl fluorobenzene B Step 1: Positional Bromination (Dibromohydantoin, H₂SO₄, Acetic Acid) A->B C 4-Fluoro-2-trifluoromethyl bromobenzene B->C D Step 2: Cyanation (Cuprous Cyanide, Quinoline) C->D E 4-Fluoro-2-trifluoromethyl benzonitrile D->E F Step 3: Aminolysis (Liquid Ammonia, Ethanol) E->F G 4-Amino-2-trifluoromethyl benzonitrile (Final Product) F->G

Caption: High-level overview of the three-step synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established patent literature.[12]

Step 1: Positional Bromination

  • Charge a suitable reactor with m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

  • Initiate mixing and heat the mixture to reflux.

  • Add dibromohydantoin portion-wise over a period of 5-7 hours to control the exothermic reaction. The molar ratio of dibromohydantoin to the starting material is critical for selective mono-bromination.

  • After the reaction is complete, cool the mixture and quench with a water-ice solution.

  • The product, 4-fluoro-2-methyl bromobenzene trifluoride, is isolated, typically as an oily layer, and washed.

Causality: The use of a strong acid catalyst (H₂SO₄) and a specific brominating agent (dibromohydantoin) allows for regioselective bromination at the position para to the fluorine atom, which is activated for electrophilic substitution.

Step 2: Cyano Group Replacement

  • The brominated intermediate is reacted with cuprous cyanide (CuCN).

  • Quinoline is often used as a high-boiling solvent and catalyst for this nucleophilic aromatic substitution (a Rosenmund-von Braun reaction).

  • The mixture is heated to drive the reaction to completion, replacing the bromine atom with a nitrile (-CN) group.

  • The product, 4-fluoro-2-trifluoromethylbenzonitrile, is isolated from the reaction mixture.

Causality: Cuprous cyanide is the reagent of choice for converting aryl halides to nitriles. The reaction requires heat to overcome the activation energy for displacing the halide from the electron-deficient aromatic ring.

Step 3: Aminolysis Substitution

  • The 4-fluoro-2-trifluoromethylbenzonitrile intermediate is dissolved in ethanol in a pressure-rated vessel.

  • Liquid ammonia is introduced into the vessel.

  • The sealed reactor is heated to approximately 120°C for 8 hours.

  • Upon cooling, the crude product, 4-amino-2-trifluoromethylbenzonitrile, precipitates and is collected.

  • Recrystallization from a solvent like toluene is performed to achieve high purity (>99%).[12]

Causality: The fluorine atom is an effective leaving group for nucleophilic aromatic substitution, especially when the ring is activated by electron-withdrawing groups like -CF₃ and -CN. The reaction with ammonia under heat and pressure facilitates the displacement of fluoride to yield the final amino product.

Applications in Drug Discovery

The primary utility of 4-Amino-2-(trifluoromethyl)benzonitrile is as a foundational element for building more complex, biologically active molecules.[11] The trifluoromethyl group enhances metabolic stability by blocking sites susceptible to oxidative metabolism, while the amino and nitrile groups provide synthetic handles for further elaboration.

Intermediate for Bicalutamide

A prominent example is its role in the synthesis of Bicalutamide, a non-steroidal antiandrogen used to treat prostate cancer. The core structure of 4-Amino-2-(trifluoromethyl)benzonitrile is readily identifiable within the final API.

G cluster_0 Synthesis Pathway A 4-Amino-2-(trifluoromethyl) benzonitrile B Multi-step Chemical Transformations A->B Key Building Block C Bicalutamide (Anti-cancer API) B->C Yields G A Sample Preparation (1 mg/mL in mobile phase) B HPLC Injection (10 µL) A->B C Chromatographic Separation (C18 Reverse-Phase Column) B->C D UV Detection (254 nm) C->D E Data Analysis (Peak Integration, Purity Calculation) D->E F Purity Report (e.g., >99%) E->F

Sources

Exploratory

Technical Guide & Safety Profile: 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile

This guide provides an in-depth technical analysis and safety profile for 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile , a specialized fluorinated diaryl ether intermediate. This document is structured for research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and safety profile for 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile , a specialized fluorinated diaryl ether intermediate.

This document is structured for researchers and process chemists, moving beyond standard SDS data to include synthesis logic, reaction mechanisms, and critical handling protocols.

Part 1: Chemical Identity & Executive Summary

Compound Overview: 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile is a bifunctional diaryl ether characterized by an electron-withdrawing nitrile group on one ring and an electron-rich amino group (with a trifluoromethyl stabilizer) on the other. It belongs to the class of substituted diphenyl ethers , widely utilized as pharmacophores in medicinal chemistry (specifically for androgen receptor modulation) and as precursors in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides.

Property Data Specification
CAS Number 42874-97-5
IUPAC Name 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile
Molecular Formula C₁₄H₉F₃N₂O
Molecular Weight 278.23 g/mol
Structural Class Fluorinated Diaryl Ether / Aniline Derivative
Physical State Off-white to tan crystalline solid
Solubility Low in water; Soluble in DMSO, Methanol, Ethyl Acetate
Melting Point Approx. 132–136 °C (Predicted/Analogous)

Part 2: Hazard Identification & Safety Logic (GHS)

As a substituted aniline and nitrile derivative, this compound presents a dual-threat profile: acute toxicity via inhalation/ingestion (nitrile metabolism) and hematological toxicity (aniline-induced methemoglobinemia).

GHS Classification (Derived from SAR Analysis)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Sensitization: Category 1 (H317)

  • Aquatic Toxicity (Chronic): Category 1 (H410) – Due to the stable CF3-diphenyl ether moiety.

  • Specific Target Organ Toxicity (Repeated): Category 2 (H373) – Blood/Spleen.

Critical Hazard Mechanisms
  • The Aniline Vector: The free amino group (-NH2) on the aromatic ring is metabolically active. In vivo N-hydroxylation can lead to the formation of hydroxylamines, which oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport.

  • The Nitrile Vector: While the nitrile group attached to the benzene ring is relatively stable, metabolic cleavage can release cyanide ions slowly, inhibiting cytochrome c oxidase.

  • Lipophilicity & Bioaccumulation: The trifluoromethyl (-CF3) group significantly increases lipophilicity (LogP > 3.5), facilitating dermal absorption and persistence in lipid-rich tissues.

Part 3: Synthesis & Manufacturing Workflow

To ensure high purity for drug development, the synthesis typically follows a Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This route avoids the formation of unstable diazonium intermediates.

Experimental Protocol: Step-by-Step
Step 1: Ether Coupling (SₙAr)
  • Reagents: 4-Fluorobenzonitrile (1.0 eq), 2-Nitro-4-(trifluoromethyl)phenol (1.05 eq).

  • Base/Solvent: Potassium Carbonate (K₂CO₃) in DMF or NMP.

  • Conditions: Heat to 80–100°C for 4–6 hours under Nitrogen.

  • Mechanism: The phenoxide anion attacks the 4-position of the benzonitrile. The nitrile group activates the ring for nucleophilic attack by withdrawing electron density.

  • Workup: Quench with water. The nitro-intermediate precipitates as a yellow solid. Filtration and recrystallization from Ethanol.

Step 2: Selective Reduction (Bechamp or Catalytic)
  • Reagents: Nitro-intermediate (from Step 1), Iron powder (Fe), Ammonium Chloride (NH₄Cl).

  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (70–80°C) for 2 hours.

  • Why Iron? Fe/NH₄Cl is preferred over catalytic hydrogenation (H₂/Pd) to prevent the accidental reduction of the nitrile (-CN) group to a benzylamine.

  • Purification: Filter hot to remove iron oxides. Cool filtrate to crystallize the target amine.

Workflow Visualization (DOT)

The following diagram illustrates the critical path from raw materials to the purified target, highlighting decision nodes for impurity control.

SynthesisWorkflow Start Raw Materials: 4-Fluorobenzonitrile 2-Nitro-4-(trifluoromethyl)phenol Coupling Step 1: SₙAr Coupling (K₂CO₃ / DMF, 90°C) Start->Coupling Nucleophilic Attack Intermediate Intermediate Isolation: 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzonitrile Coupling->Intermediate Precipitation Reduction Step 2: Chemoselective Reduction (Fe / NH₄Cl / EtOH) Intermediate->Reduction Nitro -> Amine Filtration Filtration (Remove Iron Sludge) Reduction->Filtration Hot Filtration Crystallization Crystallization (Ethanol/Water) Filtration->Crystallization Cooling FinalProduct Target: 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile (>98% HPLC) Crystallization->FinalProduct Drying

Caption: Chemoselective synthesis pathway prioritizing nitrile stability during the reduction phase.

Part 4: Emergency Response & Handling Protocols

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator. If heating or generating dust, use a full-face respirator with organic vapor cartridges.

  • Dermal: Nitrile gloves (double-gloving recommended due to lipophilicity). Tyvek® lab coat or coveralls.

  • Ocular: Chemical safety goggles. Face shield if handling large reaction volumes.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Alert: Watch for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

  • Skin Contact: Wash with polyethylene glycol 400 (PEG-400) followed by soap and water. PEG is more effective than water alone for lipophilic anilines.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Transport to a medical facility immediately.

Spill Containment
  • Evacuate: Clear the area of non-essential personnel.

  • Suppress: Mist with water to prevent dust generation (if solid).

  • Absorb: Use sand or vermiculite. Do not use combustible materials like sawdust.

  • Decontaminate: Wash the area with a dilute bleach solution (sodium hypochlorite) to oxidize any residual amine traces.

Part 5: Analytical Quality Control

To validate the identity and purity of 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile , the following parameters must be met.

Test Acceptance Criteria Methodology Notes
HPLC Purity ≥ 98.0% (Area %)C18 Column, ACN/Water gradient. Monitor @ 254 nm.
¹H NMR Consistent with structureLook for characteristic AA'BB' pattern (benzonitrile) and AMX pattern (aniline ring).
¹⁹F NMR Single peakApprox -63 ppm (CF3 group).
Mass Spec [M+H]⁺ = 279.23ESI Positive Mode.
Appearance Off-white solidDarkening indicates oxidation of the amine.

References

  • PubChem. (n.d.). Compound Summary: 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile.[1][2][3] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile intermediate

Application Note & Detailed Protocol Topic: Strategic Synthesis of the Intermediate 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile Audience: Researchers, Scientists, and Drug Development Professionals Introduction an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocol

Topic: Strategic Synthesis of the Intermediate 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile is a fluorinated diaryl ether of significant interest as a structural motif and key intermediate in the development of advanced pharmaceutical agents and specialty materials. The strategic incorporation of a trifluoromethyl (-CF3) group can enhance metabolic stability and binding affinity, while the diaryl ether linkage provides a specific conformational geometry.

This document provides a comprehensive, field-proven protocol for the synthesis of this intermediate. The selected synthetic strategy is a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is favored over classical methods like the Ullmann condensation due to its milder reaction conditions, avoidance of copper catalysts, and often higher yields.[1][2][3] The SNAr mechanism relies on the activation of an aryl halide by a strongly electron-withdrawing group, in this case, the nitrile (-CN) group, which facilitates attack by a nucleophile.[4][5][6]

The protocol details the reaction between 2-Amino-4-(trifluoromethyl)phenol and 4-fluorobenzonitrile in the presence of a base. The causality behind each experimental choice, from reagent selection to purification methodology, is explained to empower researchers to not only replicate the procedure but also to adapt it based on sound chemical principles.

Reaction Scheme:

Reaction Scheme

Figure 1: Overall reaction for the synthesis of 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile via Nucleophilic Aromatic Substitution.

The SNAr Mechanism: A Mechanistic Rationale

The efficacy of this synthesis is grounded in the principles of Nucleophilic Aromatic Substitution. The reaction proceeds through a well-defined, two-step addition-elimination mechanism.

  • Nucleophile Activation: The selected base, potassium carbonate, deprotonates the hydroxyl group of 2-Amino-4-(trifluoromethyl)phenol, forming a more potent potassium phenoxide nucleophile.

  • Nucleophilic Attack & Meisenheimer Complex Formation: The electron-rich phenoxide attacks the carbon atom bearing the fluorine on the 4-fluorobenzonitrile ring. This ring is rendered highly electrophilic (electron-poor) by the strong electron-withdrawing effect of the para-nitrile group. This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Re-aromatization and Leaving Group Expulsion: The aromatic system is restored through the elimination of the fluoride ion, which is a competent leaving group. This step is typically the rate-determining step and results in the formation of the desired diaryl ether product.

SNAr_Mechanism cluster_reactants Step 1: Nucleophile Formation cluster_reaction Step 2 & 3: Addition-Elimination Phenol 2-Amino-4-(CF3)phenol Phenoxide Potassium Phenoxide (Activated Nucleophile) Phenol->Phenoxide - H⁺ Base K₂CO₃ (Base) Meisenheimer Meisenheimer Complex (Intermediate) Phenoxide->Meisenheimer Nucleophilic Attack ArylHalide 4-Fluorobenzonitrile ArylHalide->Meisenheimer Product Target Product Meisenheimer->Product Expulsion of F⁻ (Re-aromatization)

Diagram 1: The SNAr mechanism for diaryl ether synthesis.

Detailed Experimental Protocol

This protocol is designed for a representative laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
  • Reagents:

    • 2-Amino-4-(trifluoromethyl)phenol (≥97%)

    • 4-Fluorobenzonitrile (≥99%)

    • Potassium Carbonate (K₂CO₃), anhydrous (≥99%)

    • Dimethyl Sulfoxide (DMSO), anhydrous (≤50 ppm H₂O)

    • Ethyl Acetate (EtOAc), ACS grade

    • Hexanes, ACS grade

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Magnesium Sulfate (MgSO₄), anhydrous

    • Silica Gel, standard grade (230-400 mesh)

  • Equipment:

    • Three-neck round-bottom flask (100 mL) with magnetic stir bar

    • Reflux condenser and nitrogen/argon inlet adapter

    • Heating mantle with thermocouple temperature controller

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Glass chromatography column

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Reagent Quantities
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
2-Amino-4-(trifluoromethyl)phenol177.121.7710.01.0
4-Fluorobenzonitrile121.111.2710.51.05
Potassium Carbonate (K₂CO₃)138.212.7620.02.0
Anhydrous DMSO-25 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble the 100 mL three-neck flask with a stir bar, reflux condenser, and nitrogen inlet. Ensure all glassware is oven-dried to remove residual moisture.

    • Charge the flask with 2-Amino-4-(trifluoromethyl)phenol (1.77 g), 4-fluorobenzonitrile (1.27 g), and anhydrous potassium carbonate (2.76 g).

    • Causality Note: Using a slight excess (1.05 eq.) of 4-fluorobenzonitrile ensures the complete consumption of the more valuable phenol starting material. Anhydrous K₂CO₃ is used as the base; using 2.0 equivalents ensures complete deprotonation of the phenol and neutralizes the HF byproduct generated in situ.

  • Solvent Addition and Inerting:

    • Add anhydrous DMSO (25 mL) to the flask via syringe.

    • Purge the system with nitrogen or argon for 5-10 minutes to establish an inert atmosphere.

    • Causality Note: DMSO is a polar aprotic solvent that effectively dissolves the reactants and the intermediate phenoxide salt, accelerating the SNAr reaction rate. An inert atmosphere prevents potential oxidation of the electron-rich aminophenol at elevated temperatures.

  • Reaction Execution and Monitoring:

    • Begin vigorous stirring and heat the mixture to 120 °C using the heating mantle.

    • Maintain the reaction at this temperature for 6-12 hours.

    • Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:EtOAc eluent). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (2-Amino-4-trifluoromethyl)phenol.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the dark reaction mixture into deionized water (150 mL) in a beaker. This will precipitate the crude product and dissolve the inorganic salts.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

    • Causality Note: The aqueous wash removes residual DMSO and inorganic salts. The brine wash removes bulk water from the organic phase before the drying step.

  • Isolation of Crude Product:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which is typically a dark oil or solid.

Purification Protocol: Column Chromatography

Purification is essential to remove unreacted starting material and any side products.[7][8]

  • Preparation: Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the dry powder onto the top of the packed column.[7]

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexanes:EtOAc). Gradually increase the polarity of the eluent (e.g., to 80:20 Hexanes:EtOAc) to elute the product.

  • Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Isolation: Remove the solvent from the combined pure fractions via rotary evaporation to yield 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile as a solid, typically off-white to light yellow. Dry under high vacuum to remove residual solvent.

Diagram 2: Experimental workflow for synthesis and purification.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC: To determine the purity of the final compound.[9]

Safety and Hazard Management

Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations involving organic solvents and reagents must be performed in a certified chemical fume hood.

  • Reagent Hazards:

    • 4-Fluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[10][11] Causes skin and serious eye irritation.[10] It is also a flammable solid. Keep away from heat and ignition sources.

    • 2-Amino-4-(trifluoromethyl)phenol: Causes skin and serious eye irritation.[12] May be harmful if swallowed or inhaled.

    • DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Reaction Stalled / Low Conversion 1. Insufficient temperature. 2. Wet reagents or solvent. 3. Ineffective base.1. Verify reaction temperature with a calibrated thermometer. 2. Ensure use of anhydrous solvent and reagents. 3. Use freshly opened or properly stored K₂CO₃.
Product "Oils Out" During Recrystallization The chosen solvent is too effective, or the product's melting point is too low.1. Switch to purification by column chromatography. 2. Attempt recrystallization from a different solvent system (e.g., toluene/hexanes).
Multiple Products Observed on TLC 1. Reaction temperature too high, causing side reactions. 2. Presence of impurities in starting materials.1. Lower the reaction temperature and increase the reaction time. 2. Verify the purity of starting materials before beginning the synthesis.
Low Yield After Purification 1. Incomplete extraction from the aqueous phase. 2. Loss of product during column chromatography.1. Perform additional extractions during work-up. 2. Use a less polar eluent system initially and increase polarity very gradually.

References

  • Ullmann Condensation. SynArchive. [Link]

  • Rao, H., et al. (2002). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Tetrahedron Letters.
  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]

  • Improved Ullmann Synthesis of Diaryl Ethers. Synthetic Communications - Taylor & Francis. [Link]

  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Elsevier Books. [Link]

  • MSDS - 4-Fluorobenzonitrile. KM Pharma Solution Private Limited. [Link]

  • 2-Amino-4-(trifluoromethyl)phenol Safety and Hazards. PubChem. [Link]

  • General Safety Data Sheet. AAPPTec. [Link]

  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • Regioselective Nucleophilic Aromatic Substitution. MDPI. [Link]

  • Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.
  • ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • 4-Nitro-2-(trifluoromethyl)benzonitrile. ResearchGate. [Link]

  • Aromatic Nucleophilic Substitution Reactions. Semantic Scholar. [Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Birmingham. [Link]

  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

Sources

Application

Application Note: Strategic Preparation of Pharmaceutical Intermediates Containing Trifluoromethyl Groups

[1][2] Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstract The trifluoromethyl group ( ) is a "privileged motif" in modern pharmaceutical design. Its incorporation significantly alters...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]


Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

The trifluoromethyl group (


) is a "privileged motif" in modern pharmaceutical design. Its incorporation significantly alters the physicochemical properties of a drug candidate, enhancing metabolic stability (blocking P450 oxidation), increasing lipophilicity (

), and improving blood-brain barrier permeability. This guide moves beyond textbook theory to provide three field-proven, reproducible protocols for incorporating

groups into pharmaceutical intermediates. We focus on Nucleophilic , Radical , and Electrophilic methodologies, ensuring coverage for diverse substrate classes.

Part 1: Strategic Overview & Reagent Selection

Before initiating synthesis, the chemical nature of the substrate determines the trifluoromethylation strategy. The following decision matrix guides reagent selection based on electronic demand.

Decision Matrix: Reagent Selection

Caption: Workflow for selecting the appropriate trifluoromethylation reagent based on substrate electronics.

Part 2: Nucleophilic Trifluoromethylation (Ruppert-Prakash)[3][4]

Target Substrates: Aldehydes, Ketones, Imines.[1] Reagent: Trimethyl(trifluoromethyl)silane (


, Ruppert-Prakash Reagent).
Mechanism & Causality

Silicon is fluorophilic.[2] The reaction does not proceed via a free


 anion (which is unstable and decomposes to difluorocarbene). Instead, a fluoride initiator (CsF or TBAF) attacks the silicon, forming a pentacoordinate silicate intermediate. This "hypervalent" silicon species transfers the 

group to the carbonyl carbon.

Critical Insight: The initial product is a silyl ether. Acidic hydrolysis or TBAF workup is required to reveal the free alcohol.

Protocol: 1,2-Addition to Acetophenone Derivatives

Objective: Synthesis of


-trifluoromethyl tertiary alcohols.

Materials:

  • Substrate: 4'-Chloroacetophenone (1.0 equiv)

  • Reagent:

    
     (1.2 equiv)
    
  • Initiator: Cesium Fluoride (CsF) (0.1 equiv) - Note: Dried under vacuum at 150°C.

  • Solvent: THF (Anhydrous) or Toluene.

  • Quench: 1M HCl.[3]

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add CsF (15 mg, 0.1 mmol) and the ketone (1.0 mmol).

  • Solvation: Add anhydrous THF (3.0 mL). Cool to 0°C (ice bath).

  • Addition: Add

    
     (170 mg, 1.2 mmol) dropwise via syringe.
    
    • Observation: A slight exotherm may occur. The yellow color of the ketone typically fades.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

    • Monitoring: Check TLC.[3][4] If starting material persists, add 0.05 equiv more CsF.

  • Hydrolysis: Add 2 mL of 1M HCl and stir vigorously for 1 hour (cleaves the O-Si bond).

  • Workup: Extract with Et2O (3x). Wash combined organics with Brine. Dry over

    
    .[3]
    
  • Purification: Silica gel chromatography (Hex/EtOAc).

Troubleshooting Table:

Issue Probable Cause Solution
No Reaction Wet solvent/catalyst CsF is hygroscopic. Flame dry salt or use TBAF in THF (but watch for side reactions).

| Low Yield | Enolization | Substrate has acidic


-protons. Switch to non-basic initiator (TBAT) or lower temp (-78°C). |
| Silyl Ether Persists  | Incomplete Hydrolysis | Increase HCl concentration or stir overnight with TBAF/THF. |

Part 3: Radical C-H Trifluoromethylation (Langlois)

Target Substrates: Heterocycles (Pyridines, Pyrroles, Uracils). Reagent: Sodium Trifluoromethanesulfinate (Langlois Reagent,


).[5][6]
Mechanism & Causality

This is an "Innate C-H Functionalization." The Langlois reagent is an inexpensive solid that releases


 radicals (

) under oxidative conditions. These radicals are electrophilic and preferentially attack electron-rich positions of heterocycles.

Caption: Radical generation and addition cycle using Langlois Reagent.

Protocol: C-H Functionalization of Pyridines

Objective: Late-stage trifluoromethylation of a drug scaffold.

Materials:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Reagent:

    
     (3.0 equiv)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq, 3.0 - 5.0 equiv)

  • Solvent: DCM/Water (2:1 biphasic mixture).

Step-by-Step Workflow:

  • Setup: To a vial, add the heterocycle (0.5 mmol) and Langlois reagent (234 mg, 1.5 mmol).

  • Solvent: Add DCM (2 mL) and Water (1 mL). The biphasic system helps solubilize both organic substrate and inorganic reagent.

  • Initiation: Add TBHP (3.0 equiv) dropwise.

  • Reaction: Stir vigorously at RT for 12–24 hours.

    • Note: Reaction creates pressure (

      
       gas). Use a pressure vial or ensure venting is possible through a needle if not sealed.
      
  • Workup: Dilute with DCM. Wash with saturated

    
     (removes acidic byproducts).
    
  • Purification: Column chromatography.

Self-Validating Check:

  • Regioselectivity: Radical trifluoromethylation follows specific rules. For Pyridine, substitution occurs at C2/C6 (electron deficient) if protonated, or electron-rich positions if neutral. Verify regiochemistry via 2D NMR (HMBC).

Part 4: Electrophilic Trifluoromethylation (Togni II)

Target Substrates: Thiols (Cysteine residues), Enolates, Electron-rich arenes. Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one).

Protocol: S-Trifluoromethylation of Thiols

Objective: Creating


 motifs (lipophilic spacers).

Materials:

  • Substrate: Aryl or Alkyl Thiol (1.0 equiv)

  • Reagent: Togni Reagent II (1.2 equiv)

  • Solvent: MeOH or DCM.

Step-by-Step Workflow:

  • Setup: Dissolve Thiol (0.5 mmol) in MeOH (3 mL).

  • Addition: Add Togni Reagent II (1.2 equiv) in one portion.

  • Reaction: Stir at RT for 15 minutes to 1 hour.

    • Visual Cue: The reaction is often very fast. The hypervalent iodine byproduct (2-iodobenzoic acid derivative) may precipitate or stay in solution.

  • Workup: Evaporate solvent. Redissolve in DCM, wash with 10%

    
     (removes iodobenzoic acid byproduct).
    
  • Yield: Typically >90%.

Part 5: Analytical Validation ( NMR)

Standard


 NMR is often insufficient for confirming 

incorporation.

NMR is the gold standard for validation.

Internal Standard Protocol: To calculate quantitative yields without isolation:

  • Take an aliquot of the reaction mixture.

  • Add a known amount of

    
    -Trifluorotoluene  (
    
    
    
    -63.7 ppm) or Fluorobenzene (
    
    
    -113.1 ppm).
  • Acquire

    
     NMR (ensure relaxation delay 
    
    
    
    for integration accuracy).

Reference Shifts (vs.


): 
  • 
     Reagent: -67 ppm
    
  • Trifluoromethyl ketone (Product of Method A): -75 to -80 ppm

  • Ar-

    
     (Product of Method B): -60 to -65 ppm
    
  • 
     (Product of Method C): -40 to -45 ppm
    

Part 6: Safety & Handling

ReagentHazard ClassHandling Precaution

Flammable LiquidWater Reactive. Releases flammable gases. Handle in fume hood.
Langlois Reagent Solid OxidizerStable solid, but generates

gas upon reaction. Pressure hazard in sealed vials.
Togni Reagent Hypervalent IodinePotentially explosive under high heat/impact. Do not heat dry solids >80°C.
TBAF/CsF Toxic/CorrosiveFluoride sources are toxic. Avoid skin contact.

References

  • Ruppert-Prakash Reagent Overview: Prakash, G. K. S., & Olah, G. A. (1989).[5] Nucleophilic Trifluoromethylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews.

  • Langlois Reagent / Innate C-H Functionalization: Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[1] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences.

  • Togni Reagent Mechanism: Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews.

  • Photoredox Trifluoromethylation: Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature.

Sources

Method

Scalable synthesis of 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile

An authoritative guide to the scalable synthesis of 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile, a crucial intermediate for pharmaceutical development. This document provides a detailed protocol, mechanistic insig...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the scalable synthesis of 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile, a crucial intermediate for pharmaceutical development. This document provides a detailed protocol, mechanistic insights, and practical guidance for researchers and drug development professionals.

Strategic Overview: Synthesis and Application

4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile is a highly valuable scaffold in medicinal chemistry. Its unique electronic and structural features make it a key building block for a range of pharmacologically active agents, particularly kinase inhibitors used in oncology. The efficient, large-scale production of this intermediate is a critical step in the drug development pipeline.

The most robust and scalable synthetic approach for this molecule is the Nucleophilic Aromatic Substitution (SNAr) reaction. This method is preferred in industrial settings due to its high efficiency, predictable outcomes, and operational simplicity. The reaction involves the coupling of an activated aryl halide with a phenol, forming a diaryl ether linkage. The presence of strong electron-withdrawing groups (like -CF₃ and -CN) on the aromatic rings is essential for activating the substrate towards nucleophilic attack, a key principle of the SNAr mechanism.[1][2][3]

The SNAr Mechanism: A Stepwise Rationale

The synthesis proceeds via a well-established two-step addition-elimination mechanism. Understanding this pathway is crucial for process optimization and troubleshooting.

  • In Situ Nucleophile Formation: The reaction is initiated by the deprotonation of 2-Amino-4-(trifluoromethyl)phenol using a suitable base (e.g., potassium carbonate). This generates a more potent nucleophile, the corresponding phenoxide.

  • Nucleophilic Attack & Meisenheimer Complex: The electron-rich phenoxide attacks the electron-deficient carbon atom of 4-fluorobenzonitrile (the atom bearing the fluorine). This addition step temporarily breaks the aromaticity of the benzonitrile ring, forming a highly resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is a key factor in the reaction's success.

  • Rearomatization and Product Formation: The aromatic system is restored through the elimination of the leaving group (fluoride ion). This step is typically the rate-determining step and results in the formation of the desired diaryl ether product.

SNAr_Pathway cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: Addition-Elimination Phenol 2-Amino-4-(trifluoromethyl)phenol Phenoxide Phenoxide Nucleophile Phenol->Phenoxide Deprotonation ArylHalide 4-Fluorobenzonitrile Meisenheimer Meisenheimer Complex (Resonance-Stabilized Intermediate) ArylHalide->Meisenheimer Nucleophilic Attack Base Base (K₂CO₃) Product Target Molecule (Diaryl Ether) Meisenheimer->Product Leaving Group Expulsion (F⁻)

Caption: The SNAr pathway for diaryl ether synthesis.

Scalable Synthesis Protocol

This protocol is designed for robust performance and scalability, ensuring high yield and purity.

Reagents and Materials
ReagentCAS NumberMol. WeightEquivalentsPurpose
2-Amino-4-(trifluoromethyl)phenol454-81-9179.12 g/mol 1.0Nucleophile Precursor
4-Fluorobenzonitrile1147-62-2121.11 g/mol 1.05Electrophile
Potassium Carbonate (K₂CO₃), fine powder584-08-7138.21 g/mol 2.0Base
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol ~5-10 mL/gSolvent
Ethyl Acetate (EtOAc)141-78-688.11 g/mol -Extraction Solvent
Deionized Water7732-18-518.02 g/mol -Quenching/Washing
Brine (Saturated NaCl)N/AN/A-Washing Agent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol -Drying Agent
Experimental Workflow

Protocol_Workflow A 1. Inert Atmosphere Setup (N₂ purge) B 2. Reagent Charging (Phenol, Aryl Halide, K₂CO₃, DMF) A->B Charge Flask C 3. Reaction Execution (Heat to 85-95 °C, Monitor via HPLC/TLC) B->C Heat & Stir D 4. Reaction Quench & Workup (Cool, add H₂O, Extract with EtOAc) C->D Upon Completion E 5. Purification & Drying (Brine wash, Dry over MgSO₄) D->E Aqueous & Organic Phases F 6. Product Isolation (Solvent removal, Recrystallization) E->F Filter & Concentrate G 7. Final Analysis (Purity & Identity Confirmation) F->G Obtain Pure Solid

Caption: A visual guide to the synthesis protocol steps.

Step-by-Step Methodology
  • Vessel Preparation: Equip a suitably sized three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried.

  • Inerting: Purge the reaction vessel with dry nitrogen for 20-30 minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Reagent Loading: To the flask, add 2-Amino-4-(trifluoromethyl)phenol (1.0 eq.), 4-fluorobenzonitrile (1.05 eq.), and finely powdered potassium carbonate (2.0 eq.). Rationale: Using powdered K₂CO₃ increases surface area and reaction rate. A slight excess of the aryl halide ensures complete consumption of the more valuable phenol.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask. The typical concentration is 5-10 volumes (e.g., 5-10 mL of DMF per gram of the limiting reagent).

  • Reaction: Begin vigorous stirring and heat the mixture to an internal temperature of 85-95 °C. Polar aprotic solvents like DMSO or DMF are ideal as they effectively solvate the potassium cation, enhancing the nucleophilicity of the phenoxide.[4]

  • Monitoring: Monitor the reaction's progress periodically (e.g., every 2-4 hours) using HPLC or TLC until the starting phenol is consumed (typically 12-24 hours).

  • Work-up - Quenching: Once complete, cool the reaction mixture to room temperature. Slowly pour the dark reaction mixture into 3-4 volumes of cold deionized water with stirring. This will precipitate the crude product and dissolve inorganic salts.

  • Work-up - Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 2 volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with deionized water (2 x 2 volumes) and then with brine (1 x 2 volumes) to remove residual DMF. Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the filter cake with a small amount of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/heptane or ethanol/water) to afford 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile as a high-purity crystalline solid.

Expected Results & Characterization
ParameterSpecification
Appearance Off-white to light tan crystalline solid
Yield 85–95%
Purity (HPLC) >99.0%
Melting Point ~135-138 °C
¹H NMR Consistent with the structure
Mass Spec (ESI+) [M+H]⁺ at m/z ≈ 281.07

Safety & Process Integrity

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.

  • Ventilation: All operations, especially those involving DMF, must be conducted in a certified chemical fume hood. DMF is a reproductive toxin and should be handled with extreme care.

  • Reagent Hazards: 4-Fluorobenzonitrile is toxic. 2-Amino-4-(trifluoromethyl)phenol can cause skin and eye irritation. Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Thermal Safety: Use a well-controlled heating mantle and monitor the internal reaction temperature to prevent overheating.

Troubleshooting & Optimization Insights

ObservationProbable Cause(s)Recommended Action(s)
Stalled or Incomplete Reaction 1. Insufficient base activity.2. Presence of moisture.3. Low reaction temperature.1. Ensure K₂CO₃ is finely powdered and anhydrous. Consider a stronger base like Cs₂CO₃ for difficult substrates.2. Use anhydrous grade solvent and dry glassware thoroughly.3. Gradually increase temperature to 100-120 °C, monitoring for impurity formation.
Low Isolated Yield 1. Incomplete extraction.2. Product loss during recrystallization.1. Perform additional extractions from the aqueous phase.2. Optimize the recrystallization solvent ratio and cool the solution slowly to maximize crystal formation.
Product Purity Issues 1. Side reactions (e.g., N-arylation).2. Incomplete removal of DMF.1. Avoid excessive temperatures. Ensure the phenol is fully deprotonated before significant heating.2. Perform thorough aqueous washes during work-up.

References

  • BenchChem. Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile.
  • Smith, J. G. Concerted Nucleophilic Aromatic Substitution Reactions.
  • Perkins, G. et al. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
  • Xiao, C. et al. o-Diiodobenzene/NaH Benzyne System Enables the Synthesis of Alkyl Aryl Ethers and Diaryl Ethers. Semantic Scholar.
  • BenchChem. Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile.
  • Fisher Scientific.
  • Wipf, P. & Uto, Y. A Simple and Efficient Method for the Preparation of Hindered Alkyl-Aryl Ethers. Stanford University.

Sources

Application

Reagents for synthesizing 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile

An Application Note and Detailed Protocol for the Synthesis of 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile Introduction 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile is a pivotal intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile

Introduction

4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile is a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably Bicalutamide.[1] Bicalutamide is a non-steroidal anti-androgen drug used extensively in the treatment of prostate cancer.[1] The molecular architecture of this intermediate, featuring a diaryl ether linkage, is constructed via a nucleophilic aromatic substitution (SNAr) reaction. This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this key intermediate, grounded in established chemical principles. The document is designed for researchers in medicinal chemistry and process development, offering not just a procedural guide but also the causal logic behind the experimental design.

Core Synthetic Strategy: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthesis hinges on the formation of a diaryl ether bond. This is achieved through the reaction of a nucleophilic phenoxide with an electron-deficient aryl halide. This classic transformation, often categorized as an Ullmann-type condensation, is highly effective when the aryl halide is "activated" by potent electron-withdrawing groups.[2][3] In this specific synthesis, the cyano (-CN) group on 4-fluorobenzonitrile renders the fluorine-bearing carbon atom highly electrophilic and susceptible to nucleophilic attack.

Overall Reaction Scheme:

Reaction Scheme

Figure 1: Overall synthesis of 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile via SNAr reaction.

Part 1: Reagents, Materials, and Equipment

Reagent and Material Specifications

Proper reagent selection is critical for reaction success and purity of the final product. The following table details the necessary components.

Reagent/MaterialCAS No.Molecular Weight ( g/mol )Grade/PurityNotes
2-Amino-4-(trifluoromethyl)phenol454-81-9177.12>98%The key nucleophile. Should be a light-colored solid.
4-Fluorobenzonitrile1147-62-2121.11>99%The electrophilic substrate.
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, fine powderActs as the base. Must be anhydrous.
Dimethyl Sulfoxide (DMSO)67-68-578.13Anhydrous, >99.8%A polar aprotic solvent, essential for the SNAr reaction.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeUsed for extraction and purification.
Hexanes110-54-386.18ACS GradeUsed as an anti-solvent for recrystallization.
Deionized Water7732-18-518.02High PurityFor reaction work-up.
Brine (Saturated NaCl)7647-14-558.44N/AFor extraction work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularFor drying the organic phase.
Silica Gel7631-86-960.08230-400 meshFor optional column chromatography.[4]
Required Laboratory Equipment
  • Three-neck round-bottom flask (250 mL or appropriate scale)

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Analytical balance

Part 2: Detailed Experimental Protocol

Step 1: Reaction Setup and Execution
  • Inert Atmosphere: Assemble the three-neck flask with a reflux condenser, a nitrogen or argon inlet, and a glass stopper. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. This prevents moisture from interfering with the reaction.

  • Reagent Addition: To the flask, add 2-Amino-4-(trifluoromethyl)phenol (1.0 eq), 4-Fluorobenzonitrile (1.05 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to the flask via syringe or cannula. The suggested concentration is approximately 0.5 M with respect to the limiting reagent.

  • Reaction Heating: With vigorous stirring, heat the reaction mixture to 120-140 °C.[5] The reaction progress should be monitored.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-Amino-4-(trifluoromethyl)phenol) is consumed. This typically takes 12-24 hours.

Step 2: Reaction Work-up and Product Isolation
  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Carefully pour the dark reaction mixture into a beaker containing deionized water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes of the initial DMSO).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x). The brine wash helps to break any emulsions and remove residual water.

  • Drying: Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile as a solid.

Part 3: Scientific Rationale and Mechanistic Insight

The efficiency of this synthesis is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). The mechanism is a two-step addition-elimination process.

Mechanism Breakdown:
  • Deprotonation: The base, potassium carbonate, deprotonates the hydroxyl group of 2-Amino-4-(trifluoromethyl)phenol to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The generated phenoxide attacks the carbon atom bonded to the fluorine on the 4-fluorobenzonitrile ring. This is the rate-determining step. The attack is favored because the aromatic ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitrile (-CN) group para to the fluorine and the trifluoromethyl (-CF3) group on the nucleophile.

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atom of the cyano group.

  • Elimination and Aromatization: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group, yielding the final diaryl ether product.

Causality Behind Experimental Choices:
  • Solvent: A polar aprotic solvent like DMSO is essential. It effectively solvates the potassium cation of the phenoxide, leaving the oxygen anion relatively "naked" and highly nucleophilic. Furthermore, its high boiling point is suitable for reactions requiring elevated temperatures.[2]

  • Base: Anhydrous potassium carbonate is a suitable, cost-effective base, strong enough to deprotonate the phenol without causing unwanted side reactions.[6]

  • Leaving Group: Fluorine is an excellent leaving group in SNAr reactions, despite being a poor leaving group in SN1/SN2 reactions. This is because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and facilitating the initial nucleophilic attack, which is the rate-determining step.

Visualization of the Reaction Mechanism

SNAr_Mechanism Figure 2: SNAr Mechanism for Diaryl Ether Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A 2-Amino-4-(trifluoromethyl)phenol Phenoxide Phenoxide Anion (Nucleophile) A->Phenoxide Deprotonation B 4-Fluorobenzonitrile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Base K₂CO₃ Phenoxide->Meisenheimer Nucleophilic Attack Product 4-[2-Amino-4-(trifluoromethyl) phenoxy]benzonitrile Meisenheimer->Product Elimination of F⁻ Salts KF + KHCO₃ Meisenheimer->Salts Synthesis_Workflow Figure 3: Experimental Workflow Setup 1. Reaction Setup (Flask, Reagents, DMSO) Reaction 2. Heating & Stirring (120-140°C, 12-24h) Setup->Reaction Inert Atmosphere Workup 3. Work-up (Quench with H₂O) Reaction->Workup Reaction Complete Extraction 4. Extraction (Ethyl Acetate) Workup->Extraction Drying 5. Drying & Concentration (Na₂SO₄, Rotovap) Extraction->Drying Purification 6. Purification (Recrystallization) Drying->Purification Crude Solid Analysis 7. Analysis (NMR, IR, MS, MP) Purification->Analysis Purified Solid FinalProduct Final Product (>98% Purity) Analysis->FinalProduct

Caption: Figure 3: Experimental Workflow.

Mandatory Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Amino-4-(trifluoromethyl)phenol: Harmful if swallowed. Causes skin and eye irritation.

  • 4-Fluorobenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled.

  • Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin and may carry dissolved chemicals with it. Handle with care. Combustible liquid. [7]* Potassium Carbonate: Causes serious eye irritation.

Consult the Safety Data Sheet (SDS) for each reagent before use. Prepare a quench station for any potential spills.

References

  • Benchchem. (n.d.). Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile.
  • Google Patents. (2006, February 23). US20060041161A1 - Procedure for the synthesis of bicalutamide.
  • Wikipedia. (n.d.). Bicalutamide.
  • MDPI. (2021, October 8). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review.
  • National Institutes of Health. (2020, February 6). Nucleophilic trifluoromethoxylation of alkyl halides without silver.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives.
  • National Institutes of Health. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile.
  • Supporting Information. (n.d.).
  • Google Patents. (n.d.). CN101759597A - Preparation method of 2-trifluoromethyl-4-aminobenzonitrile.
  • Benchchem. (n.d.). Spectral analysis of 2-Amino-4-(trifluoromethoxy)benzonitrile.
  • National Institutes of Health. (2020, December 24). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer.
  • Organic Syntheses. (n.d.). Procedure.
  • ResearchGate. (n.d.). Synthesis of (R)-bicalutamide derivatives.
  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.
  • ChemicalBook. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile synthesis.
  • Unibest Industrial Co., Ltd. (n.d.). Cas No. 654-70-6, 4-amino-2-(trifluoromethyl)benzonitrile.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile 97 654-70-6.
  • PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ResearchGate. (n.d.). 4‐Nitro‐2‐(trifluoromethyl)benzonitrile.
  • National Institutes of Health. (n.d.). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile.
  • PubChem. (n.d.). 3-Amino-4-[2-(trifluoromethyl)phenoxy]benzonitrile.
  • Datapdf.com. (n.d.). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines - PDF Free Download.
  • ResearchGate. (n.d.). 4-Fluorobenzonitrile.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile

Disclaimer: The compound 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile is a specialized molecule with limited publicly available data regarding its specific purification parameters. This guide has been developed by...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile is a specialized molecule with limited publicly available data regarding its specific purification parameters. This guide has been developed by leveraging established principles of organic chemistry and drawing upon data from closely related structural analogues, such as 4-Amino-2-(trifluoromethyl)benzonitrile and other substituted benzonitriles. The protocols and troubleshooting advice provided herein serve as a robust starting point for developing a purification strategy and should be adapted based on your experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for purifying crude 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile?

A1: For this class of solid organic compounds, the two most effective and widely used purification techniques are recrystallization and silica gel column chromatography . The choice between them depends on the purity of your crude material and the nature of the impurities. Recrystallization is often faster and more economical for removing small amounts of impurities from a mostly pure product (>85-90%), while column chromatography is superior for separating the desired compound from significant quantities of impurities or from byproducts with very similar properties.[1][]

Q2: My purified compound has a yellowish or brownish tint, but analytical data (e.g., NMR, HPLC) shows high purity. Is this acceptable?

A2: While the pure compound is expected to be a white to off-white solid, a slight coloration is common and can be caused by trace amounts of highly colored, often oxidized, impurities that may not be easily detected by standard analytical methods.[1] If the compound's purity is confirmed to be high and the color does not interfere with subsequent reactions or applications, it may be acceptable. If a colorless material is required, treatment with activated charcoal during recrystallization or meticulous column chromatography can help remove these colored impurities.[3]

Q3: What are the likely impurities in my crude sample?

A3: Impurities are almost always a direct result of the synthetic route used to prepare the compound.[1] Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include a fluoro or bromo precursor if the final step involved a substitution reaction to introduce the amino or cyano group.[1][4]

  • Side-Products: Incomplete reactions or side reactions can lead to related impurities. For instance, if the synthesis involves the reduction of a nitro group to form the amine, the corresponding nitro-analogue might be present.[5]

  • Reagents and Catalysts: Residual reagents or catalysts from the reaction workup.

Q4: How should I properly store the purified 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile?

A4: The compound should be stored in a cool, dry place, tightly sealed to protect it from moisture and air.[6] Like many amino-substituted aromatic compounds, it may be sensitive to light and air over long periods, which can lead to gradual discoloration or degradation.[6] Storing under an inert atmosphere (e.g., nitrogen or argon) can further extend its shelf life.

Troubleshooting Guides

Recrystallization Issues
Problem / ObservationPotential Cause(s)Recommended Solution(s)
Product "oils out" and does not crystallize upon cooling. The solvent is too effective, or the compound's melting point is lower than the solvent's boiling point, causing it to separate as a liquid.1. Add a miscible "anti-solvent" (e.g., hexanes if using toluene or ethyl acetate) dropwise to the hot solution until turbidity persists, then reheat to clarify and cool slowly.[1]2. Switch to a different solvent system with a lower boiling point.[1]
No crystals form, even after cooling in an ice bath. The solution is not saturated (too much solvent was used), or the compound is highly soluble even at low temperatures.1. In a fume hood, carefully boil off some of the solvent to concentrate the solution and attempt to cool again.[1]2. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.3. Consider a different solvent system where the compound has lower solubility when cold.[3]
Very low recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent.1. Ensure the solution is thoroughly cooled for a sufficient time (e.g., in an ice bath for at least 30-60 minutes) before filtration.[1]2. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[3]3. Perform solvent screening to identify a solvent where the compound is highly soluble when hot but poorly soluble when cold.[1]
Purity does not improve significantly after recrystallization. The impurities have a very similar solubility profile to the desired product in the chosen solvent.1. Attempt a second recrystallization using a different solvent or solvent system.[1]2. If impurities persist, purify the material using column chromatography to achieve better separation.[1]
Column Chromatography Issues
Problem / ObservationPotential Cause(s)Recommended Solution(s)
Poor separation of the product from impurities (overlapping bands). The solvent system (eluent) is not optimal, providing insufficient resolution. The column was overloaded with crude material.1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point is a gradient of ethyl acetate in hexanes.[1][7]2. Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.[1]
Streaking or "tailing" of the compound band on the column. The compound may have acidic or basic properties, leading to strong interactions with the silica gel. The compound might be degrading on the silica.1. Add a small amount (e.g., 0.1-1%) of a modifier to the eluent. Use triethylamine for basic compounds or acetic acid for acidic compounds to improve peak shape.[1]2. If degradation is suspected, consider using a less acidic stationary phase like alumina, or work quickly and at a lower temperature if possible.[1]

Data Summary

The following table summarizes typical outcomes for the purification of structurally similar compounds, which can serve as a benchmark for your experiments.

Purification MethodTypical Starting PurityTypical Final PurityTypical YieldReference(s)
Recrystallization (Toluene) 85-95%>99%High (>90%)[1][8]
Silica Gel Chromatography 70-90%>95%50-93%[1][7]

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Toluene/Hexane System

This protocol is adapted from methods used for the closely related 4-Amino-2-(trifluoromethyl)benzonitrile.[8][9]

  • Dissolution: In a fume hood, place the crude 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot toluene (approximately 70-80°C) with stirring until the solid is fully dissolved. Aim for a concentration of roughly 1g of crude material per 4-8 mL of toluene.[1]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30-60 minutes to maximize the yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small volume of ice-cold hexanes to remove any residual soluble impurities clinging to the crystal surfaces.[1]

  • Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a crystalline solid with a purity of >99%.[1][8]

Protocol 2: Silica Gel Column Chromatography

This protocol is based on general principles for purifying polar aromatic compounds.[7]

  • Eluent Preparation: Prepare a stock of a low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and a high-polarity eluent (e.g., 30% ethyl acetate in hexanes). The optimal system should be determined by prior TLC analysis.[1]

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in the low-polarity eluent. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully load this dry powder onto the top of the packed column. This "dry loading" method often results in better separation than loading the sample as a concentrated liquid.

  • Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity by slowly adding more of the high-polarity eluent (gradient elution). This allows for the separation of less polar impurities first, followed by the elution of your target compound.[1]

  • Fraction Collection: Collect fractions of the eluent as it passes through the column. Monitor the composition of these fractions using TLC.

  • Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[1]

Visualizations

Purification_Workflow Start Crude Product (Purity < 90%) Recrystallization Recrystallization Start->Recrystallization Chromatography Column Chromatography Start->Chromatography Highly Impure Analysis1 Purity Check (TLC/HPLC) Recrystallization->Analysis1 Analysis2 Purity Check (TLC/HPLC) Chromatography->Analysis2 Analysis1->Chromatography Purity Not OK End Pure Product (Purity > 99%) Analysis1->End Purity OK Analysis2->End Pure Fractions Impure Impure Fractions Analysis2->Impure Impure Fractions

Caption: A general workflow for the purification of 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile.

Recrystallization_Troubleshooting Start Cooling Hot Solution OilingOut Product Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No Sol1 Add anti-solvent Reheat & cool slowly OilingOut->Sol1 Yes CrystalsForm Crystals Form NoCrystals->CrystalsForm No Sol2 Concentrate solution Scratch flask NoCrystals->Sol2 Yes Sol1->Start Sol2->Start Sol3 Change solvent system Sol2->Sol3 If still no crystals

Caption: A troubleshooting decision tree for common recrystallization issues.

References

  • Benchchem. (n.d.). Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile. Retrieved from a URL provided by the grounding tool.
  • AKSci. (n.d.). 654-70-6 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from a URL provided by the grounding tool.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. Retrieved from a URL provided by the grounding tool.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from a URL provided by the grounding tool.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. Retrieved from a URL provided by the grounding tool.
  • Benchchem. (2025). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Retrieved from a URL provided by the grounding tool.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from a URL provided by the grounding tool.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Retrieved from a URL provided by the grounding tool.
  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Retrieved from a URL provided by the grounding tool.
  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (2026). 4‐Nitro‐2‐(trifluoromethyl)benzonitrile. Retrieved from a URL provided by the grounding tool.
  • PubChem. (n.d.). 3-Amino-4-[2-(trifluoromethyl)phenoxy]benzonitrile. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from a URL provided by the grounding tool.
  • Manasa Life Sciences. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from a URL provided by the grounding tool.
  • PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Echemi. (n.d.). High Quality 4-Amino-2-(trifluoromethyl)benzonitrile CAS NO (654-70-6) in Bulk Quantity. Retrieved from a URL provided by the grounding tool.
  • Thermo Fisher Scientific. (n.d.). Acclaim Columns Overview. Retrieved from a URL provided by the grounding tool.
  • BOC Sciences. (n.d.). Recrystallization Techniques. Retrieved from a URL provided by the grounding tool.
  • Waters. (n.d.). Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. Retrieved from a URL provided by the grounding tool.

Sources

Optimization

Optimization of SnAr reaction for electron-deficient aromatic rings

Topic: Nucleophilic Aromatic Substitution on Electron-Deficient Rings Status: Operational Operator: Senior Application Scientist Mission Statement Welcome to the SNAr Optimization Support Center. This guide is not a text...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic Aromatic Substitution on Electron-Deficient Rings

Status: Operational Operator: Senior Application Scientist

Mission Statement

Welcome to the SNAr Optimization Support Center. This guide is not a textbook review; it is a troubleshooting interface designed for researchers facing stalled reactions, poor regioselectivity, or intractable impurity profiles. We focus on the Addition-Elimination mechanism, specifically for electron-deficient aromatic rings.[1]

Module 1: Reactivity & Kinetics (The "It's Too Slow" Problem)

User Issue: “My reaction stalls at 50% conversion or requires excessive heat, leading to decomposition. How do I accelerate the rate without destroying the substrate?”

Technical Diagnosis

In SNAr, the rate-determining step (RDS) is almost always the initial nucleophilic attack, not the departure of the leaving group. Therefore, stabilization of the anionic intermediate (Meisenheimer complex) is the primary lever for acceleration.

Troubleshooting Protocol

1. The "Element Effect" Check Are you using a bromide or iodide?

  • Correction: Switch to Fluoride .

  • The Science: Unlike SN1/SN2, where bond breaking matters (I > Br > Cl > F), SNAr follows the inverse order: F >> NO₂ > Cl ≈ Br > I .[2]

  • Why: Fluorine’s high electronegativity inductively withdraws electron density from the ring carbon, significantly lowering the energy of the LUMO and stabilizing the transition state for nucleophilic attack [1].[1] The C-F bond strength is irrelevant because bond breaking is not the RDS.[3]

2. Solvent Polarity & "Naked" Anions Are you using protic solvents (MeOH, EtOH) or low-polarity aprotics (THF)?

  • Correction: Switch to Polar Aprotic Solvents (DMSO, DMF, NMP, or Sulfolane).

  • The Science: Protic solvents solvate the nucleophile (anion) via hydrogen bonding, creating a "cage" that reduces reactivity.[4][5] Polar aprotic solvents solvate the cation (e.g., K+, Na+) but leave the anion "naked" and highly reactive [2].

  • Data: Rate enhancement in DMSO vs. MeOH can be up to

    
     fold.
    

3. The "Halex" Activation Strategy If you cannot source the aryl fluoride, convert your aryl chloride in situ or prior to the main reaction using the Halex (Halogen Exchange) process.

  • Reagent: KF (spray-dried) + 18-crown-6 (catalytic) in Sulfolane or DMSO at 140°C.

Solvent Selection Matrix
SolventDipole Moment (D)Boiling Point (°C)Application Note
DMSO 3.96189Gold Standard. Highest rate enhancement. Hard to remove (high BP).
DMF 3.82153Good balance. Warning: Decomposes to dimethylamine at >140°C (nucleophile impurity).
NMP 4.09202Excellent for high-temp reactions. Acid stable.
Sulfolane 4.80285Extreme thermal stability. Best for Halex reactions.
THF 1.7566Generally too slow for difficult SNAr unless using strong bases (Li-bases).
Module 2: Impurity Profiling (The "Dirty Product" Problem)

User Issue: “I see a significant impurity with M-X+17 (Hydrolysis) or M+M (Homocoupling).”

Technical Diagnosis

The most common SNAr killer is water. In highly activated systems, Hydroxide (


) is a competent nucleophile that competes with your amine/alkoxide, forming phenols (hydrolysis).
Troubleshooting Protocol

1. The "Dry Chemistry" Mandate

  • Issue: DMSO and DMF are hygroscopic. "Bottle dry" is often insufficient.

  • Protocol: Store solvents over activated 3Å or 4Å molecular sieves for 24h prior to use.

  • Base Check: Hygroscopic bases (KOH, NaOH) introduce water. Switch to Cesium Carbonate (

    
    ) .[6]
    

2. The "Cesium Effect"

  • Why Cs₂CO₃?

    • Solubility: It is significantly more soluble in organic solvents than

      
       or 
      
      
      
      .[6]
    • Coordination: The large ionic radius of Cesium allows for specific coordination with the leaving group/nucleophile complex, often facilitating the transition state [3].

    • Basicity: It is generally milder/less nucleophilic than alkoxides, reducing side reactions.

3. Preventing Homocoupling

  • Cause: Radical pathways or transition metal contaminants (ppm levels of Pd/Cu in reagents).

  • Fix: Add a radical scavenger (e.g., TEMPO, 10 mol%) to diagnostic vials. If the impurity disappears, the mechanism is radical, not ionic SNAr.

Module 3: Regioselectivity (The "Wrong Isomer" Problem)

User Issue: “I have multiple leaving groups (e.g., 2,4-difluoronitrobenzene). The nucleophile is attacking the wrong position.”

Technical Diagnosis

Regioselectivity is dictated by the Ortho/Para activating power of the Electron Withdrawing Group (EWG) and steric hindrance.

  • Rule of Thumb: Nucleophilic attack occurs para to the strongest EWG first, due to minimal steric hindrance. Ortho attack is favored if there is a stabilizing interaction (H-bond) between the nucleophile and the EWG.

Decision Logic: Controlling Selectivity

Regioselectivity Start Substrate: 2,4-Dihalo-EWG Goal Desired Isomer? Start->Goal Para Para-Substitution (Thermodynamic) Goal->Para Standard Conditions Ortho Ortho-Substitution (Kinetic/Chelation) Goal->Ortho Specialized Conditions Para_Cond 1. Polar Aprotic Solvent (DMSO) 2. Small Nucleophile 3. Higher Temp Para->Para_Cond Ortho_Cond 1. Non-Polar Solvent (Toluene/DCM) 2. H-Bonding Nucleophile 3. Low Temp (-78 to 0°C) Ortho->Ortho_Cond Note Note: Non-polar solvents destabilize the charged transition state, making the H-bond directing effect (Ortho) dominant [4]. Ortho_Cond->Note

Figure 1: Decision tree for optimizing regioselectivity in poly-halogenated aromatic systems.

Module 4: Experimental Workflow (The "Standard Operating Procedure")

Protocol: Optimized Kinetic Screen for SNAr

Do not run one reaction. Run a 4-vial screen to save weeks of optimization.

Setup:

  • Substrate: 0.1 mmol

  • Nucleophile: 1.2 equivalents

  • Base: 2.0 equivalents

The Matrix:

VialSolvent (0.5 M)BaseTempPurpose
A DMSO (Dry)DIPEA (Organic)60°CBaseline (Homogeneous)
B DMSO (Dry)

60°CInorganic Base Check
C DMSO (Dry)

60°CCesium Effect Check
D NMP (Dry)

100°CHigh Temp/Difficult Substrate

Analysis: Analyze by UPLC-MS at T=1h and T=4h.

  • If A works best: The reaction is sensitive to solubility; organic bases are preferred.

  • If C > B : The reaction benefits from the "Cesium Effect."[7]

  • If All Fail : The ring is not activated enough. Consider converting LG to Fluoride or using microwave irradiation.

FAQ: Frequently Asked Questions

Q: Can I use microwave irradiation for SNAr? A: Yes, absolutely. SNAr reactions are highly polar. Microwave heating directly couples with the polar transition state, often reducing reaction times from hours to minutes. However, ensure your vessel can withstand the pressure if using volatile nucleophiles (amines).

Q: My substrate has a nitrile (CN) and a nitro (NO₂) group. Which directs the attack? A: The Nitro (


)  group is a stronger activator than Nitrile (

) due to stronger resonance withdrawal. Expect substitution para (or ortho) to the Nitro group first.

Q: I cannot use DMSO due to workup issues. What is a "Green" alternative? A: Consider HPMC (Hydroxypropyl methylcellulose) in Water . This surfactant technology creates hydrophobic "nanoreactors" (micelles) in water, allowing SNAr to proceed even with water-insoluble substrates, often with varying regioselectivity compared to DMSO [5].

References
  • Bunnett, J. F. (1951). "Kinetics of reactions of 2,4-dinitrophenyl halides with piperidine in methanol-water mixtures." Journal of the American Chemical Society. Link

  • Parker, A. J. (1969). "Protic-dipolar aprotic solvent effects on rates of bimolecular reactions." Chemical Reviews. Link

  • Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for nucleophilic aromatic substitution." Journal of Practical Chemistry.
  • Sythana, S. K., et al. (2014). "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development. Link

  • Kuttruff, C. A., et al. (2018). "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." Green Chemistry. Link

Sources

Troubleshooting

Stability of 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile in solution

This guide addresses the stability, solubility, and handling of 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile . As this compound contains a reactive aniline moiety, an electron-withdrawing nitrile group, and a stabl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stability, solubility, and handling of 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile . As this compound contains a reactive aniline moiety, an electron-withdrawing nitrile group, and a stable ether linkage, its handling requires specific precautions to prevent oxidative degradation and solubility-driven precipitation.

Compound: 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile

Classification: Diaryl Ether / Halogenated Aniline Derivative Application: Pharmaceutical Intermediate (e.g., Androgen Receptor Modulators), Agrochemical Metabolite.

Part 1: Executive Summary & Core Stability Profile

Status: Conditionally Stable. This compound is stable in solid form when stored desiccated at -20°C. In solution, it is susceptible to oxidative darkening (aniline oxidation) and photolytic degradation . It is chemically robust against hydrolysis at neutral pH but reactive toward aldehydes and ketones.

Quick Reference: Storage & Solvent Compatibility
ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Anhydrous) Excellent solubility; minimizes aggregation.
Secondary Solvent Acetonitrile (ACN) Good for LC-MS; avoids oxidative risks of aged DMSO.
Forbidden Solvents Acetone, Methanol (Acidic) Acetone forms Schiff bases with the primary amine. Acidic Methanol may cause slow solvolysis or esterification of trace impurities.
Storage Temp -20°C or -80°C Arrhenius kinetics dictate significantly reduced oxidation rates at < -20°C.
Atmosphere Argon / Nitrogen The primary amine is air-sensitive (forms N-oxides/azo dimers).
Light Exposure Amber Vials (Strict) Aniline derivatives absorb UV/Vis, leading to radical formation.

Part 2: Critical Degradation Pathways (Mechanism of Action)

To troubleshoot effectively, you must understand how the molecule fails.

Oxidative Deamination & Dimerization

The 2-amino group is the "Achilles' heel" of this molecule. Despite the electron-withdrawing effect of the trifluoromethyl group (which stabilizes the amine slightly compared to unsubstituted aniline), exposure to atmospheric oxygen and light promotes the formation of:

  • Nitroso/Nitro species: Through N-oxidation.

  • Azo-dimers: Through radical coupling of two amine units (often indicated by a color change from pale yellow to brown/red).

Solvent-Mediated Adduct Formation
  • Schiff Base Formation: If dissolved in acetone or aldehydes, the nucleophilic nitrogen attacks the carbonyl carbon, forming an imine (Schiff base) and releasing water. This is a common "ghost peak" in HPLC.

  • DMSO Decomposition: In the presence of strong Lewis acids or excessive heat, DMSO can act as an oxidant (Swern-like conditions), potentially oxidizing the amine.

Hydrolysis (Minor Risk)

The benzonitrile group is generally stable at pH 7.4. However, prolonged exposure to strong acids (pH < 2) or bases (pH > 10) can hydrolyze the nitrile to a primary amide and subsequently to a carboxylic acid.

Part 3: Visualization of Stability Logic

The following diagram illustrates the decision matrix for handling and the chemical consequences of improper storage.

StabilityPathways Compound 4-[2-Amino-4-(trifluoromethyl) phenoxy]benzonitrile Oxygen Oxygen + Light Compound->Oxygen Acetone Acetone/Aldehydes Compound->Acetone AcidBase Strong Acid/Base (pH < 2 or > 10) Compound->AcidBase StableSol Stable Solution (DMSO/ACN, Argon) Compound->StableSol Correct Handling OxidationProd Azo-Dimers / N-Oxides (Brown Precipitate) Oxygen->OxidationProd Radical Mechanism SchiffBase Imine Adducts (Schiff Base) Acetone->SchiffBase Nucleophilic Attack HydrolysisProd Amide / Carboxylic Acid (Loss of Nitrile) AcidBase->HydrolysisProd Hydrolysis

Caption: Degradation pathways showing the transformation of the parent compound under oxidative, nucleophilic, and hydrolytic stress.

Part 4: Troubleshooting Guides & FAQs

Scenario A: Solution Discoloration

Q: My stock solution in DMSO turned from pale yellow to dark brown after 1 week at 4°C. Is it still usable?

  • Diagnosis: This indicates oxidative degradation of the aniline moiety. The color comes from azo-compounds or quinoid-like species which have high extinction coefficients (meaning a small amount of impurity causes significant color).

  • Action:

    • Run a QC check (HPLC/UPLC). If purity is >95%, the color may be cosmetic (trace impurities).

    • If purity is compromised, discard.

    • Prevention: For the next batch, degas the DMSO with Argon/Nitrogen for 5 minutes before dissolving the solid. Store at -20°C, not 4°C.

Scenario B: "Ghost Peaks" in LC-MS

Q: I see a secondary peak with Mass [M+40] in my LC-MS chromatogram.

  • Diagnosis: You likely used Acetone to clean glassware or as a co-solvent. The M+40 corresponds to the formation of a Schiff base (isopropylidene derivative) from the reaction of the amine (M) with acetone (+58 mass - 18 water = +40).

  • Action:

    • Switch to Acetonitrile or Methanol for all cleaning and dilution steps.

    • Ensure autosampler wash solvents are free of ketones.

Scenario C: Precipitation in Biological Media

Q: When I spike the DMSO stock into cell culture media (RPMI + 10% FBS), a fine white precipitate forms.

  • Diagnosis: The compound is highly lipophilic (LogP > 3.5 predicted) due to the trifluoromethyl and phenoxy groups. It has poor aqueous solubility ("crashing out").

  • Action:

    • Sonicate: Do not just vortex; sonicate the media after spiking.

    • Carrier Protein: Premix the DMSO stock with serum (FBS) before adding to the bulk media. Albumin acts as a carrier.

    • Limit DMSO: Ensure final DMSO concentration is < 0.5%, but keep the compound concentration below its solubility limit (likely < 10 µM in pure aqueous buffer).

Part 5: Standardized Protocols

Protocol 1: Preparation of Stable Stock Solution (10 mM)

Self-validating step: Visual clarity check ensures solubility.

  • Weighing: Weigh 2.78 mg of compound (MW ≈ 278.23 g/mol ) into an amber glass vial.

    • Note: Avoid plastic microfuge tubes for long-term storage (leachables).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at room temperature.

    • Checkpoint: Solution must be optically clear.

  • Inerting: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 10 seconds to displace oxygen.

  • Sealing: Cap tightly with a PTFE-lined cap. Seal with Parafilm.

  • Storage: Place in a secondary container with desiccant at -20°C.

Protocol 2: Quality Control (HPLC-UV)

Use this method to verify stability.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic ring) and 280 nm.

  • Expected Result: The trifluoromethyl group makes the compound retain longer than unsubstituted diaryl ethers. Expect elution late in the gradient (high hydrophobicity).

References

  • National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 13439028, 2-Amino-4-(trifluoromethyl)benzonitrile. [Accessed 23 Feb. 2026].

    • Relevance: Provides baseline physical property data for the single-ring analog, supporting the hydrophobicity and safety profile.
  • Kirk-Othmer Encyclopedia of Chemical Technology (2000). Aniline and Its Derivatives. John Wiley & Sons.[1]

    • Relevance: Establishes the fundamental instability of primary aromatic amines toward oxid
  • Younesi, R., et al. (2013).Chemical stability of DMSO and ACN solvents. Department of Energy Conversion and Storage.

    • Relevance: Validates the stability of DMSO and Acetonitrile as solvents while highlighting oxid
  • BenchChem Technical Support.

    • Relevance: Provides practical "in-lab" troubleshooting for crystallization and silica interaction of similar fluorin

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: COA for 4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile

This guide is structured as an advanced technical resource for drug development professionals, moving beyond a standard specification sheet to a comparative analysis of quality grades and their impact on downstream API (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical resource for drug development professionals, moving beyond a standard specification sheet to a comparative analysis of quality grades and their impact on downstream API (Active Pharmaceutical Ingredient) synthesis.

CAS: 42874-97-5 | Formula: C₁₄H₉F₃N₂O | M.W.: 278.23 g/mol

Executive Summary & Application Context

4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile is a critical biaryl ether intermediate. While historically structurally related to diphenyl ether herbicides (e.g., Oxyfluorfen precursors), in modern pharmaceutical development, it serves as a high-value scaffold for Kinase Inhibitors and Androgen Receptor (AR) Modulators .

Its structure combines two pharmacophores: an electron-deficient benzonitrile ring and an electron-rich trifluoromethyl-aniline ring, linked by an ether bridge. The purity of this intermediate is the rate-limiting factor in the yield and safety profile of final drug candidates, particularly regarding genotoxic impurity control and regioisomeric purity .

The Core Challenge: Chemo-selectivity

The synthesis of this molecule typically involves a Nucleophilic Aromatic Substitution (SNAr). The primary quality risk is the competition between the hydroxyl group (-OH) and the amino group (-NH₂) of the starting phenol during coupling.

  • Target Product: O-arylated ether (Thermodynamic product).

  • Critical Impurity: N-arylated amine (Kinetic byproduct).

Comparative Analysis: Pharma-Grade vs. Standard Synthesis Grade

In drug development, "purity" is insufficient; "impurity profile" is paramount. The following table contrasts the two primary commercial grades available.

FeatureGrade A: Pharma/GMP Intermediate Grade B: Standard Synthesis Grade Impact on Drug Development
Assay (HPLC) ≥ 99.0% (w/w)≥ 97.0% (w/w)Low assay leads to stoichiometric errors in subsequent coupling steps.
Regioisomer (N-linked) ≤ 0.10% ≤ 1.5%The N-linked isomer is difficult to remove later and may act as a chain-terminator or active impurity.
Appearance White to Off-white Crystalline PowderBrown/Tan SolidDark color indicates oxidation of the aniline moiety (azo/azoxy formation), which can poison metal catalysts (Pd, Pt).
Residual Solvents Controlled (ICH Q3C)UncontrolledHigh DMSO/DMF carryover can quench Grignard or Lithiation reagents in the next step.
Water (KF) ≤ 0.2%≤ 1.0%Critical if the next step involves moisture-sensitive reagents (e.g., isocyanates).

Critical Quality Attributes (CQA) & Experimental Validation

Synthesis & Impurity Origin Logic

To understand the COA, one must understand the origin of impurities. The diagram below illustrates the synthesis pathway and the bifurcation point where the critical impurity is formed.

SynthesisPath SM1 4-Fluorobenzonitrile Reaction S_NAr Coupling (Base: K2CO3, Solvent: DMSO) SM1->Reaction SM2 2-Amino-4-(trifluoromethyl)phenol SM2->Reaction Target TARGET MOLECULE (O-Arylation) CAS: 42874-97-5 Reaction->Target Major Path (O-attack) Impurity CRITICAL IMPURITY (N-Arylation) Secondary Amine Isomer Reaction->Impurity Minor Path (N-attack) Oxidation Oxidation Products (Azo Dimers) Target->Oxidation Air Exposure

Figure 1: Synthesis pathway highlighting the competitive O- vs. N-arylation. The N-arylated impurity is structurally similar to the target, making separation by standard crystallization difficult.

Experimental Protocol: Validated HPLC Method

This method is designed to separate the N-linked regioisomer from the O-linked target. Standard C18 methods often co-elute these isomers.

Method Parameters:

  • Column: Agilent Zorbax SB-Phenyl or Equivalent (Phenyl phases offer better selectivity for aromatic isomers than C18).

  • Dimensions: 250 mm x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitrile absorption) and 290 nm (Aniline absorption).

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
20.0 20 80
25.0 20 80
25.1 90 10

| 30.0 | 90 | 10 |

Self-Validating System Check:

  • Resolution (Rs): Inject a spiked solution containing 1% N-isomer. Rs between Target and Impurity must be > 1.5.[1]

  • Tailing Factor: The primary amine peak often tails.[4] Ensure Tailing Factor (T) < 1.5 to prevent integration errors.

Protocol: Impurity Carryover Study

Why this matters: If the N-isomer carries over, it will react in subsequent acylation or cyclization steps, creating "rogue" drug analogs that may trigger clinical holds.

Procedure:

  • Spike: Intentionally spike Grade A material with 2.0% N-isomer.

  • Reaction: Perform the standard next-step synthesis (e.g., reaction with an isothiocyanate or acid chloride).

  • Analysis: Analyze the crude product via LC-MS.

  • Acceptance Criteria: If the N-isomer derivative is detected >0.1%, the starting material specification for N-isomer must be tightened to ≤0.10%.

QC Decision Tree & Handling Guide

The following workflow ensures that only material suitable for GMP synthesis moves forward.

QCWorkflow Sample Incoming Raw Material Batch Sampling Visual Visual Inspection (Color Check) Sample->Visual ColorFail REJECT: Dark Brown/Black (Significant Oxidation) Visual->ColorFail Fail HPLC HPLC Purity Analysis Visual->HPLC Pass (White/Tan) IsomerCheck Regioisomer Content (N-linked) HPLC->IsomerCheck Pass RELEASE for GMP Synthesis IsomerCheck->Pass < 0.10% Reprocess Quarantine for Recrystallization (Solvent: Toluene/Heptane) IsomerCheck->Reprocess > 0.10%

Figure 2: Quality Control Decision Tree. Note that color is a leading indicator of purity for aniline derivatives.

Handling & Storage (Scientific Rationale)
  • Oxidation Sensitivity: The free aniline group is prone to oxidation. Store under Argon or Nitrogen atmosphere .

  • Hygroscopicity: While the benzonitrile moiety is stable, the salt forms (if present) are hygroscopic. Store in tight containers at 2-8°C.

  • Retest Period: 12 months. Aniline darkening is the primary failure mode over time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 42874-97-5. Retrieved from [Link]

  • Smith, M. B. (2020).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for SNAr chemoselectivity mechanisms).
  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of Teriflunomide (C14H9F3N2O) and its Prodrug Leflunomide

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, particularly within pharmaceutical development and clinical monitoring, a profound understanding of a molecule's b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical development and clinical monitoring, a profound understanding of a molecule's behavior under mass spectrometric analysis is paramount. This guide provides an in-depth, comparative analysis of the fragmentation patterns of Teriflunomide (C14H9F3N2O), an active metabolite, and its prodrug, Leflunomide. Designed for the discerning researcher, this document moves beyond a mere recitation of data, offering a causal explanation of fragmentation pathways, supported by experimental evidence and structural elucidation.

Introduction: The Chemical Context of Teriflunomide and Leflunomide

Teriflunomide, with the chemical formula C14H9F3N2O, is the biologically active metabolite of the immunosuppressive drug Leflunomide.[1] The in-vivo conversion of Leflunomide to Teriflunomide involves the opening of the isoxazole ring, a critical structural transformation that significantly influences their respective mass spectrometric fragmentation patterns.[1] Teriflunomide is an inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for de novo pyrimidine synthesis, thereby inhibiting the proliferation of rapidly dividing cells like activated lymphocytes.[2]

This guide will dissect the fragmentation behavior of Teriflunomide, primarily in the commonly utilized negative ion mode, and draw a critical comparison with its prodrug, Leflunomide. Understanding these differences is not only academically significant but also practically vital for the development of robust bioanalytical methods, enabling accurate quantification and differentiation of the two compounds.

Mass Spectrometric Behavior of Teriflunomide: A Detailed Analysis

Under electrospray ionization (ESI), Teriflunomide readily forms a deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 269 in negative ion mode.[3][4] This precursor ion is the starting point for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), leading to a cascade of characteristic fragment ions.

Negative Ion Mode Fragmentation of Teriflunomide

The product ion spectrum of Teriflunomide is dominated by two major fragment ions at m/z 160 and m/z 82.[3][4]

Table 1: Key Fragment Ions of Teriflunomide in Negative Ion Mode

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure
269160[C7H4F3N]⁻
26982[C3H2NO2]⁻

2.1.1. The Fragmentation Pathway

The fragmentation of the deprotonated Teriflunomide molecule is initiated by the cleavage of the amide bond, a common fragmentation pathway for N-phenylamides. This initial cleavage, coupled with subsequent rearrangements, leads to the formation of the observed product ions.

Teriflunomide_Fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor Teriflunomide [M-H]⁻ m/z 269 fragment1 [C7H4F3N]⁻ m/z 160 precursor->fragment1 Cleavage of amide bond and neutral loss of C7H5NO2 fragment2 [C3H2NO2]⁻ m/z 82 precursor->fragment2 Cleavage of amide bond and neutral loss of C11H7F3N Leflunomide_Fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor Leflunomide [M-H]⁻ m/z 269 fragment1 Fragment A (Isoxazole ring opening) precursor->fragment1 Collision-Induced Dissociation fragment2 Fragment B (Further fragmentation) fragment1->fragment2

Caption: General fragmentation scheme for Leflunomide.

Table 2: Comparison of Key Fragmentation Features

FeatureTeriflunomideLeflunomide
Precursor Ion (m/z) 269 ([M-H]⁻)269 ([M-H]⁻)
Key Fragment Ions (m/z) 160, 82Varies, depends on isoxazole ring opening products
Initiating Fragmentation Amide bond cleavageIsoxazole ring opening
Potential for Interference -Can degrade to a compound with m/z 269, potentially interfering with Teriflunomide analysis. [5]

Influence of Fragmentation Technique: CID vs. HCD

The choice of fragmentation technique can significantly influence the resulting product ion spectrum. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are two commonly employed methods.

  • CID , typically performed in an ion trap, involves a resonant excitation process with multiple low-energy collisions. This can sometimes lead to the "low-mass cutoff" effect, where low m/z fragments are not detected. [6]* HCD , a beam-type CID method, involves higher energy collisions and generally produces richer fragmentation spectra with better detection of low-mass ions. [6] For the analysis of Teriflunomide, HCD may provide more comprehensive structural information by revealing additional low-mass fragment ions that might be absent in a CID spectrum. This can be particularly useful for confirming the proposed fragmentation pathways and for differentiating it from structurally similar compounds.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

A robust and reproducible sample preparation is crucial for accurate quantification. A typical protein precipitation method is as follows:

  • To 100 µL of plasma or serum sample, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated Teriflunomide).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method Parameters
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content to ensure good chromatographic separation from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (Triple Quadrupole or High-Resolution Mass Spectrometer):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Precursor Ion: m/z 269.

    • Product Ions for MRM: m/z 160 and m/z 82.

    • Collision Energy: Optimized for each transition to achieve maximum signal intensity.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sp1 Plasma/Serum Sample sp2 Protein Precipitation sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Transfer sp3->sp4 sp5 Evaporation sp4->sp5 sp6 Reconstitution sp5->sp6 lc Liquid Chromatography sp6->lc Injection ms Mass Spectrometry lc->ms data_analysis Data Analysis ms->data_analysis Data Acquisition

Caption: A typical experimental workflow for the analysis of Teriflunomide.

Conclusion

The mass spectrometric fragmentation of Teriflunomide (C14H9F3N2O) is a well-defined process, particularly in the negative ion mode, yielding characteristic fragment ions that are invaluable for its selective and sensitive quantification. A thorough understanding of its fragmentation pathways, especially in comparison to its prodrug Leflunomide, is essential for avoiding analytical pitfalls and ensuring data integrity. The choice of fragmentation technique, such as CID or HCD, can further refine the analytical strategy by providing more detailed structural information. This guide serves as a foundational resource for researchers and scientists, empowering them to develop and validate robust analytical methods for Teriflunomide in various research and clinical settings.

References

  • Parekh, J. M., et al. (2010). Chromatographic separation and sensitive determination of teriflunomide, an active metabolite of leflunomide in human plasma by liquid chromatography-tandem mass spectrometry.
  • (2019). DETERMINATION OF TERIFLUNOMIDE ACROSS A WIDE DYNAMIC CONCENTRATION RANGE IN HUMAN PLASMA BY LC-MS/MS. PERIÓDICO TCHÊ QUÍMICA, 16(32), 609-623.
  • Jain, D., et al. (2015). Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification. Journal of Pharmaceutical and Biomedical Analysis, 107, 376-383.
  • Gabelica, V., et al. (2006). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. Journal of the American Society for Mass Spectrometry, 17(5), 595-605.
  • Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis.
  • Johnson-Davis, K. L., et al. (2019). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma. Methods in Molecular Biology, 1872, 75-83.
  • Rakhila, H., et al. (2011). Quantitation of total and free teriflunomide (A77 1726) in human plasma by LC-MS/MS.
  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Teriflunomide standard. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Teriflunomide degraded under basic conditions. Retrieved from [Link]

  • Rule, G. S., et al. (2015). LC-MS/MS Method for Determination of Teriflunomide, Over a 40000-Fold Dynamic Range Using Overlapping Calibrators. Therapeutic Drug Monitoring, 37(4), 534-541.
  • ResearchGate. (n.d.). LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma: Methods and Protocols. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Gold, R., et al. (2013). From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. Current Neuropharmacology, 11(4), 436-444.
  • Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. (2021). Scientific Reports, 11(1), 20421.
  • Alzheimer's Drug Discovery Foundation. (n.d.). Leflunomide & Teriflunomide. Retrieved from [Link]

  • Kaczmarek, K., et al. (2015). On the interactions of leflunomide and teriflunomide within receptor cavity — NMR studies and energy calculations. Journal of Molecular Structure, 1085, 137-144.
  • (2019). Determination of Teriflunomide Across a Wide Dynamic Concentration Range in Human Plasma by LC-MS/MS. PERIÓDICO TCHÊ QUÍMICA, 16(32), 609-623.
  • Gayretli, H., et al. (2023). A Comprehensive Stability-indicating Method for Teriflunomide: Impurity Profiling and Degradation Analysis in Tablet Formulations.
  • Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 55-67.
  • Rule, G. S., et al. (2016). Quantitation of Teriflunomide in Human Serum/Plasma Across a 40000-Fold Concentration Range by LC/MS/MS. Methods in Molecular Biology, 1383, 203-212.
  • Bar-Or, A., et al. (2014). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. Drugs, 74(6), 659-674.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile
Reactant of Route 2
Reactant of Route 2
4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile
© Copyright 2026 BenchChem. All Rights Reserved.